molecular formula C9H9BrO3 B1525163 2-Bromo-6-ethoxybenzoic acid CAS No. 1220035-88-0

2-Bromo-6-ethoxybenzoic acid

Cat. No. B1525163
M. Wt: 245.07 g/mol
InChI Key: MLJFJVNWHCWVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-ethoxybenzoic acid is a chemical compound with the molecular formula C9H9BrO3 . It appears as a white crystalline powder and belongs to the class of benzoic acids . Researchers commonly employ this compound in studies related to organic synthesis , medicinal chemistry , and pharmaceuticals due to its unique molecular structure and intriguing biological properties1.



Synthesis Analysis

The synthesis of 2-Bromo-6-ethoxybenzoic acid involves introducing a bromine atom at the 2-position and an ethoxy group at the 6-position of the benzoic acid ring. Various synthetic routes exist, including bromination of the corresponding ethoxybenzoic acid or direct bromination of benzoic acid followed by ethoxylation. Detailed synthetic procedures can be found in relevant literature.



Molecular Structure Analysis

The molecular structure of 2-Bromo-6-ethoxybenzoic acid consists of a benzene ring with a bromine atom at the 2-position and an ethoxy group at the 6-position . The presence of these functional groups significantly influences its chemical behavior and reactivity.



Chemical Reactions Analysis


  • Bromination : The bromine atom in 2-Bromo-6-ethoxybenzoic acid can participate in substitution reactions, such as nucleophilic aromatic substitution (SNAr). This property makes it useful for further derivatization.

  • Esterification : The ethoxy group allows for esterification reactions, enabling the synthesis of esters from this compound.

  • Acid-Base Reactions : As a benzoic acid derivative, it can undergo acid-base reactions, affecting its solubility and stability.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature.

  • Solubility : It may dissolve in specific solvents or exhibit limited solubility.

  • Stability : Consideration of stability under various conditions is crucial for practical applications.


Scientific Research Applications

Organic Synthesis and Functionalization

2-Bromo-6-ethoxybenzoic acid and related compounds have been explored for their applications in organic synthesis, including the selective functionalization of C-H bonds in indoles, which is a crucial reaction for the construction of complex organic molecules. For instance, a study demonstrated the use of diversely substituted 2-arylbenzoic acids as proton shuttles in the direct arylation of indoles with bromobenzenes, where analogs of 2-Bromo-6-ethoxybenzoic acid showed superior yield and selectivity for this class of substrates (Jing-Jing Pi et al., 2018).

Intermediate for Pharmaceutical Synthesis

Compounds structurally related to 2-Bromo-6-ethoxybenzoic acid have been utilized as key intermediates in the synthesis of pharmaceuticals. An example includes the efficient and cost-effective synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate for the preparation of repaglinide, an oral hypoglycemic agent. This synthesis demonstrates the potential utility of halogenated benzoic acids in drug development processes (M. Salman et al., 2002).

Catalytic Oxidative Coupling

Halogenated benzoic acids, including 2-Bromo-6-ethoxybenzoic acid, can be used in catalytic oxidative coupling reactions to synthesize heterocyclic compounds. A study reported the efficient synthesis of isocoumarin derivatives through the direct oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with alkynes, showcasing the versatility of halogenated benzoic acids in creating complex molecular structures with potential applications in materials science and pharmaceuticals (M. Shimizu et al., 2009).

Environmental Biodegradation

Research into the biodegradation of halogenated aromatic compounds, including those similar to 2-Bromo-6-ethoxybenzoic acid, has shown that certain microbial strains can degrade halobenzoates. This has implications for environmental remediation, where such microbial processes can be harnessed to break down toxic compounds in polluted environments. A study on Pseudomonas aeruginosa outlined its ability to degrade 2-bromobenzoic acid, suggesting potential environmental applications for the bioremediation of halogenated organic pollutants (F. K. Higson & D. Focht, 1990).

Safety And Hazards


  • Toxicity : Assessing toxicity is essential, especially if used in pharmaceutical research.

  • Handling Precautions : Researchers should follow safety protocols when working with this compound.


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate or probe for biological targets.

  • Derivatives : Explore derivatives with modified functional groups for enhanced properties.

  • Applications : Assess its applicability in drug development, materials science, or other fields.


properties

IUPAC Name

2-bromo-6-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJFJVNWHCWVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-ethoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-ethoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-ethoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-ethoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-ethoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-ethoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-ethoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.